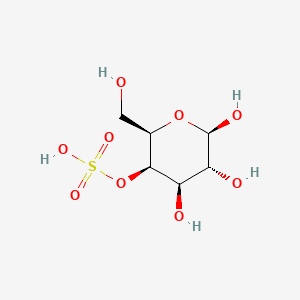
1-Amino-2-methylbutane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-methylbutane-2,3-diol is an organic compound belonging to the class of 1,3-aminoalcohols. These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C3 atom . The chemical formula for this compound is C5H13NO2, and it has a molecular weight of 119.16 g/mol .
Méthodes De Préparation
1-Amino-2-methylbutane-2,3-diol can be synthesized through various methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method is the dihydroxylation of alkenes using osmium tetroxide or potassium permanganate . Industrial production methods may involve the use of biotechnological applications of amino alcohol dehydrogenases or transaminases .
Analyse Des Réactions Chimiques
1-Amino-2-methylbutane-2,3-diol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like periodic acid (HIO4) and lead tetraacetate (Pb(OAc)4), as well as reducing agents like NaBH4 and LiAlH4 . Major products formed from these reactions include aldehydes, ketones, and various substituted derivatives .
Applications De Recherche Scientifique
1-Amino-2-methylbutane-2,3-diol has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of various compounds . In biology, it serves as a precursor for the synthesis of synthetic antibiotics and X-ray contrast agents . In medicine, it is used in the synthesis of pharmaceuticals and chemical sphingosine/ceramide . In industry, it is used as a buffer component in SDS-gradient gel electrophoresis and as a spacer in isotachophoresis of proteins .
Mécanisme D'action
The mechanism of action of 1-Amino-2-methylbutane-2,3-diol involves its interaction with molecular targets and pathways in biological systems. As an amino alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes . These interactions can influence various biochemical pathways and processes, leading to its effects in different applications .
Comparaison Avec Des Composés Similaires
1-Amino-2-methylbutane-2,3-diol is similar to other compounds in the class of 1,3-aminoalcohols, such as serinol (2-amino-1,3-propanediol) and 2-amino-2-methyl-1,3-propanediol . These compounds share similar structural features and chemical properties but differ in their specific applications and effects . For example, serinol is used in the synthesis of synthetic antibiotics and X-ray contrast agents, while 2-amino-2-methyl-1,3-propanediol is used as a buffer component in electrophoresis systems .
Propriétés
Formule moléculaire |
C5H13NO2 |
|---|---|
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
1-amino-2-methylbutane-2,3-diol |
InChI |
InChI=1S/C5H13NO2/c1-4(7)5(2,8)3-6/h4,7-8H,3,6H2,1-2H3 |
Clé InChI |
CNLUNMTZBAHKFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(CN)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)




![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[(3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl phosphono hydrogen phosphate](/img/structure/B10777530.png)






